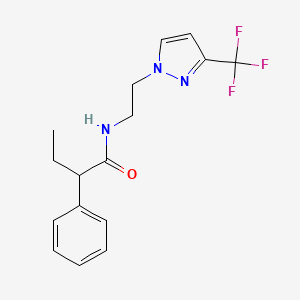
2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide is a synthetic organic compound with notable applications in scientific research and industry. The presence of both a phenyl group and a trifluoromethyl group within its structure provides it with unique chemical properties, making it an intriguing molecule for various experimental and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide, a series of organic reactions are typically employed:
Step 1 Synthesis of 2-phenylbutanoic acid.: This compound can be synthesized from benzene and butanoic acid through Friedel-Crafts acylation.
Step 2 Formation of the amide linkage.: The carboxyl group of 2-phenylbutanoic acid is activated by reaction with a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the corresponding amide bond with 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine.
Step 3 Incorporation of the trifluoromethyl group.: This can be achieved through selective substitution reactions under anhydrous and controlled temperature conditions.
Industrial Production Methods
Industrial-scale synthesis often mirrors laboratory methods but requires optimization for larger batches, including the use of more efficient reactors and purification techniques, such as continuous flow reactors and large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: It can undergo oxidation at the phenyl group, introducing hydroxyl groups or other functionalities.
Reduction: The compound's amide group can be reduced to an amine under suitable conditions, such as catalytic hydrogenation.
Substitution: The trifluoromethyl group can engage in various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminium hydride or palladium-catalyzed hydrogenation.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products Formed
Depending on the reaction type, products might include phenolic derivatives, amines, or substituted trifluoromethyl analogs.
Applications De Recherche Scientifique
2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide finds use across several domains:
Chemistry: As a reagent in synthetic organic chemistry due to its reactive trifluoromethyl and phenyl groups.
Biology: For potential bioactivity studies, including its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, possibly as a precursor for drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a component in specialized polymers due to its structural uniqueness.
Mécanisme D'action
The compound's effects can be attributed to:
Molecular targets: Likely interacting with proteins and enzymes through its phenyl and pyrazolyl groups.
Pathways involved: It may modulate pathways involving signal transduction, enzyme inhibition, or molecular recognition.
Comparaison Avec Des Composés Similaires
When compared with other compounds featuring phenyl and trifluoromethyl groups, 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide is distinguished by its specific combination of functional groups and the positioning of the pyrazolyl ring.
Similar Compounds
2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide: – Different central chain length.
2-(trifluoromethyl)phenylbutanoic acid: – No pyrazolyl group.
1-phenyl-3-(trifluoromethyl)-1H-pyrazole: – Lacks the butanamide linkage.
This uniqueness positions it as a versatile molecule for diverse research and industrial applications, continually evolving as we explore its full potential.
Propriétés
IUPAC Name |
2-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O/c1-2-13(12-6-4-3-5-7-12)15(23)20-9-11-22-10-8-14(21-22)16(17,18)19/h3-8,10,13H,2,9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLMZIUZILFGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
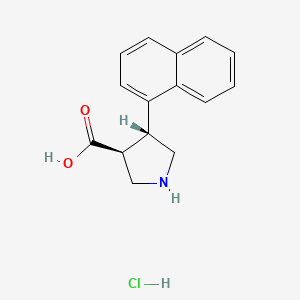
![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2951556.png)
![(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2951560.png)
![3-Amino-6-oxo-2-(m-tolylcarbamoyl)-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2951562.png)
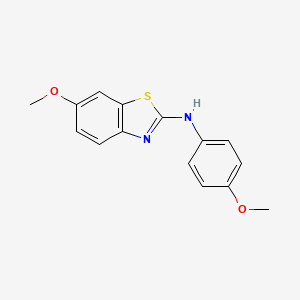

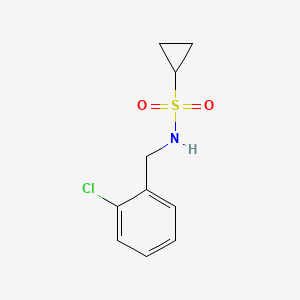
![(2E)-3-[(4-acetylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2951566.png)
![5-(furan-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2951567.png)
![4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B2951568.png)
![N-Cyclopentyl-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2951569.png)
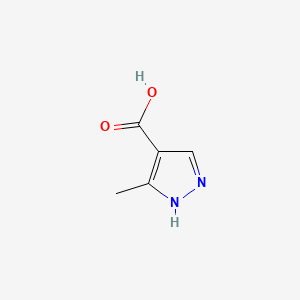

![(Z)-2-(3-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2951574.png)
